molecular formula C9H18N2 B13826449 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 3431-14-9

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane

Cat. No.: B13826449
CAS No.: 3431-14-9
M. Wt: 154.25 g/mol
InChI Key: GRVYLQCUQSTGMP-UHFFFAOYSA-N
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Description

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane is a diazabicyclic organic compound with the molecular formula C9H18N2 . This structure serves as a versatile and valuable chemical scaffold in organic synthesis and medicinal chemistry research. Its bicyclic framework provides a rigid backbone that is exploited in the design and synthesis of more complex molecules, including various pharmacologically active compounds. For instance, it acts as a key synthetic precursor to derivatives such as N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide and functionalized ketones like 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one , highlighting its role in expanding chemical libraries for biological screening. The compound's structure, characterized by two tertiary amine nitrogen atoms, also makes it a candidate for developing chelating agents or catalysts in synthetic methodology studies. Available as a high-purity material, this product is intended For Research Use Only and is a key building block for researchers exploring novel chemical spaces in drug discovery and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3431-14-9

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C9H18N2/c1-10-6-8-4-3-5-9(7-10)11(8)2/h8-9H,3-7H2,1-2H3

InChI Key

GRVYLQCUQSTGMP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCCC(C1)N2C

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 3,9 Dimethyl 3,9 Diazabicyclo 3.3.1 Nonane

Classical Approaches to the 3,9-Diazabicyclo[3.3.1]nonane Core

Traditional methods for constructing the 3,9-diazabicyclo[3.3.1]nonane framework have historically relied on robust and well-established organic reactions. These strategies focus on the stepwise assembly of the two piperidine (B6355638) rings that form the bicyclic system.

The cornerstone of classical synthesis for diazabicyclic systems is the intramolecular cyclization reaction. One of the most prominent methods for the related and extensively studied 3,7-diazabicyclo[3.3.1]nonane (bispidine) core is the double Mannich reaction. kubsu.rusemanticscholar.org This reaction typically involves the condensation of a suitable piperidine derivative, an aldehyde (commonly formaldehyde), and a primary amine to form the bicyclic structure in a single pot. kubsu.rusemanticscholar.orgmdpi.com For the 3,9-diazabicyclo[3.3.1]nonane system, analogous strategies involving cyclization of appropriately substituted piperidine or pyridine (B92270) precursors are employed.

Another fundamental approach involves intramolecular condensation reactions like the Dieckmann condensation, which can be used to form one of the rings, followed by further functionalization and a second ring closure. semanticscholar.org Aldol (B89426) condensations and Michael additions are also classical strategies used to construct the bicyclo[3.3.1]nonane carbon skeleton, which can then be functionalized to introduce the nitrogen heteroatoms. nih.govrsc.org

Reaction TypeKey ReactantsTypical ConditionsOutcome
Double Mannich Reaction Piperidin-4-one derivative, Primary Amine, Formaldehyde (B43269)Acidic or basic catalysis, often in an alcohol solventForms the diazabicyclo[3.3.1]nonan-9-one core semanticscholar.orggoogle.com
Intramolecular Condensation Substituted piperidines with reactive side chainsBase-catalyzed (e.g., Dieckmann) or acid-catalyzed (e.g., Aldol)Stepwise formation of the second ring
Pictet-Spengler Reaction Tryptamine derivatives and an oxo groupFormic acid at room temperatureCan be used to form tricyclic systems containing the 3,9-diazabicyclo[3.3.1]nonane core nih.gov

Classical syntheses are often linear and require multiple steps of functional group manipulation, protection, and deprotection. A representative pathway to the core structure can begin with a pre-formed piperidine ring, which is then elaborated to build the second ring.

For instance, a common pathway for the related bispidine scaffold starts with a protected 4-oxopiperidine, such as N-Boc-4-piperidone. google.com This undergoes a double Mannich reaction with a primary amine (e.g., benzylamine) and paraformaldehyde to construct the bicyclic ketone. google.comnih.gov The resulting ketone at the 9-position is then removed. This reduction can be a two-step process involving conversion to a tosylhydrazone intermediate, followed by reduction with a hydride reagent like sodium borohydride. google.com Subsequent steps would involve the introduction of the methyl groups onto the nitrogen atoms, typically via reductive amination or direct alkylation, to yield the final 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane.

Modern Synthetic Innovations for this compound

Contemporary synthetic chemistry aims to improve upon classical methods by enhancing efficiency, selectivity, and sustainability. These innovations have been applied to the synthesis of the 3,9-diazabicyclo[3.3.1]nonane core and its derivatives.

The use of metal and organocatalysis has streamlined the synthesis of bicyclic scaffolds. Palladium-catalyzed reactions, for example, have been employed to facilitate the annulation of cyclohexanone (B45756) derivatives to produce the bicyclo[3.3.1]nonane framework. rsc.org Such methods offer high yields and can be adapted for the synthesis of heteroatomic systems.

Organocatalysis has also emerged as a powerful tool. For instance, organo-catalyzed aldol condensation reactions provide an efficient route to the bicyclo[3.3.1]nonane core, often with good stereocontrol. rsc.org These catalytic approaches reduce the need for stoichiometric reagents and often proceed under milder conditions than classical methods. Furthermore, metal complexes incorporating bispidine-type ligands have themselves been used as catalysts in other reactions, such as the Henry reaction, demonstrating the scaffold's utility in catalysis. mdpi.com

Catalytic MethodCatalyst ExampleReaction TypeAdvantage
Palladium Catalysis Pd(OAc)₂Annulation/CycloalkylationHigh yields in fusing cyclic precursors rsc.org
Organocatalysis Proline derivativesAldol CondensationAvoids use of metals, can provide stereocontrol rsc.org
Ruthenium Catalysis Ruthenium complexesAsymmetric HydrogenationUsed for stereoselective reduction of ketone precursors google.com

The principles of green chemistry focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. colab.ws In the context of synthesizing this compound, these principles can be applied in several ways:

Alternative Energy Sources : The use of microwave irradiation or ultrasound has been shown to accelerate reactions and improve yields in the synthesis of related pentaazabicyclo[3.3.1]nonane derivatives, reducing reaction times from hours to minutes. nih.gov

Catalysis : As discussed, employing catalytic methods over stoichiometric reagents improves atom economy and reduces waste. colab.ws

Safer Solvents : Moving away from hazardous chlorinated solvents towards more benign alternatives like ethanol (B145695) or water, where possible, reduces environmental impact.

Atom Economy : Designing synthetic routes, such as multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product. The Ugi four-component reaction, for example, has been used to create complex precursors for diazabicyclo[3.3.1]nonane systems. nih.gov

Many applications of bicyclic diamines require enantiomerically pure compounds. Enantioselective synthesis of the diazabicyclo[3.3.1]nonane scaffold can be achieved through several strategies. One approach is the use of asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other during a key ring-forming step. thieme-connect.com

Another strategy involves the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the synthetic route to guide the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For the broader bicyclo[3.3.1]nonane class, enantiospecific routes have been developed starting from chiral natural products like α-pinene to ensure the desired stereochemistry in the final bicyclic core. rsc.org Resolution of a racemic mixture, either through chiral chromatography or crystallization with a chiral resolving agent, remains a viable, albeit less efficient, classical method for obtaining enantiopure material. rsc.org

Synthesis of Functionalized this compound Derivatives

The introduction of functional groups onto the this compound scaffold can be achieved by either incorporating the desired functionality during the initial synthesis of the bicyclic system or by post-synthetic modification of the parent compound. These functionalizations can be targeted at the nitrogen atoms or the carbon framework of the bicyclic rings.

The tertiary amine nature of the nitrogen atoms at positions 3 and 9 in this compound allows for various synthetic transformations. However, direct further alkylation to form quaternary ammonium (B1175870) salts is the most straightforward modification. For the synthesis of derivatives with different substituents on the nitrogen atoms, a stepwise approach starting from a precursor with primary or secondary amines is necessary.

A common strategy involves the initial synthesis of a 3,9-diazabicyclo[3.3.1]nonane core with protecting groups on one or both nitrogen atoms. This allows for selective deprotection and subsequent functionalization. For instance, a benzyl (B1604629) group can serve as a protecting group that can be removed via hydrogenolysis, followed by the introduction of a methyl group or other desired substituents.

Table 1: Examples of N-Substituted 3,9-Diazabicyclo[3.3.1]nonane Derivatives and Synthetic Methods

Substituent (R) on N3/N9ReagentReaction TypeReference
PropionylPropionyl chlorideAcylation nih.gov
ArylpropenylCinnamyl bromideAlkylation nih.gov

This table is illustrative and based on methodologies for related diazabicyclo[3.3.1]nonane systems.

Modification of the carbon framework of the this compound ring system is more challenging due to the generally unreactive nature of the saturated hydrocarbon backbone. Strategies typically involve the synthesis of the bicyclic core from already functionalized precursors.

For instance, the double Mannich reaction, a cornerstone in the synthesis of the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, can be adapted using functionalized ketones or aldehydes as starting materials. semanticscholar.orgect-journal.kz This allows for the introduction of substituents at various positions on the piperidine rings that constitute the bicyclic system.

Another approach involves the use of cycloaddition reactions to construct the bicyclic system with incorporated functionality. rsc.org While not specific to this compound, these methods offer potential routes to derivatives with modified ring systems.

Ring-opening of related polycyclic systems can also serve as a strategy to access functionalized bicyclo[3.3.1]nonane derivatives. rsc.org For example, the regioselective opening of a cyclopropane (B1198618) ring in a tricyclic precursor has been used to generate chiral bicyclo[3.3.1]nonane systems. rsc.org

The synthesis of chiral, enantiomerically pure derivatives of this compound is of significant interest for applications in asymmetric catalysis and medicinal chemistry. Several strategies can be envisioned for achieving this:

Resolution of Racemates: The racemic mixture of this compound can be resolved into its constituent enantiomers using chiral resolving agents, such as chiral acids, to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: The use of chiral starting materials or chiral catalysts in the construction of the bicyclic framework can lead to the direct formation of enantiomerically enriched products. For example, employing a chiral amine in a Mannich-type cyclization could induce stereoselectivity. rsc.org Asymmetric Mannich reactions have been developed using chiral catalysts like proline, which can favor the formation of one stereoisomer. libretexts.orgwikipedia.org

Chiral Pool Synthesis: Starting from readily available enantiopure natural products, such as amino acids or terpenes, it is possible to construct chiral 3,9-diazabicyclo[3.3.1]nonane derivatives. This approach has been successfully applied to other bicyclic systems. rsc.org

Table 2: Potential Strategies for Asymmetric Synthesis

StrategyDescriptionKey Considerations
Chiral ResolutionSeparation of enantiomers from a racemic mixture using a chiral resolving agent.Efficiency of separation, availability of a suitable resolving agent.
Asymmetric CatalysisUse of a chiral catalyst to control the stereochemical outcome of the ring-forming reaction.Catalyst efficiency, enantiomeric excess achieved.
Chiral AuxiliaryTemporary incorporation of a chiral auxiliary to direct the stereochemistry of a reaction, followed by its removal.Ease of attachment and removal of the auxiliary.
Chiral Pool SynthesisSynthesis starting from an enantiomerically pure natural product.Availability of a suitable starting material with the correct stereochemistry.

Mechanistic Studies of Key Synthetic Steps

The primary route to the 3,9-diazabicyclo[3.3.1]nonane core is the double Mannich reaction. The mechanism of the Mannich reaction, in general, involves the formation of an iminium ion from an amine and an aldehyde (commonly formaldehyde). wikipedia.org This electrophilic iminium ion is then attacked by a nucleophile, typically an enol or enolate derived from a ketone. libretexts.orgwikipedia.org

In the context of synthesizing the 3,9-diazabicyclo[3.3.1]nonane skeleton, a double Mannich reaction would involve a suitable amine, formaldehyde, and a ketone that can act as a double nucleophile. The reaction proceeds through a series of steps, likely involving the formation of a monocyclic intermediate which then undergoes a second intramolecular Mannich reaction to form the bicyclic system.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism and stereoselectivity of Mannich reactions, particularly in asymmetric variants. nih.gov These studies can provide insights into the transition state geometries and the factors that control the diastereoselectivity and enantioselectivity of the reaction. For the double Mannich reaction leading to bispidine-type structures, the conformational preferences of the intermediates and transition states play a crucial role in determining the final stereochemistry of the bicyclic product. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 3,9 Dimethyl 3,9 Diazabicyclo 3.3.1 Nonane

Spectroscopic Characterization Methodologies

The precise structural and conformational properties of 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane are elucidated using a suite of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides unparalleled insight into the molecule's dynamic behavior and connectivity in solution. Concurrently, infrared (IR) and Raman spectroscopy probe its vibrational modes, offering information about functional groups and molecular symmetry. Finally, mass spectrometry reveals details about its fragmentation pathways, confirming its molecular weight and elemental composition.

NMR spectroscopy is the cornerstone for the conformational analysis of diazabicyclo[3.3.1]nonane derivatives. semanticscholar.orgect-journal.kz The bicyclic system can adopt several conformations, primarily the chair-chair, chair-boat, and boat-boat forms. nih.govresearchgate.net For many 3,7-diazabicyclo[3.3.1]nonane derivatives, the chair-chair conformation is predominant. semanticscholar.orgresearchgate.net

The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the various methylene (B1212753) and methine protons of the bicyclic framework. The chemical shifts of the protons adjacent to the nitrogen atoms (at C2, C4, and C8) would be downfield due to the electron-withdrawing effect of the nitrogen. The bridgehead protons (at C1 and C5) would also have characteristic chemical shifts. Anisotropy effects, arising from the spatial orientation of bonds and lone pairs, can influence the precise chemical shifts, providing clues to the molecule's conformation.

Similarly, the ¹³C NMR spectrum would display signals for the methyl carbons and the carbons of the bicyclic rings. The carbons bonded to nitrogen (C2, C4, C8, and the methyl carbons) would be deshielded and appear at a lower field. The bridgehead carbons (C1 and C5) and the remaining methylene carbons (C6 and C7) would have distinct resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃2.2 - 2.840 - 50
C1, C5 (Bridgehead)2.5 - 3.530 - 40
C2, C4, C8 (adjacent to N)2.8 - 3.850 - 65
C6, C71.5 - 2.520 - 30

Note: These are estimated ranges based on analogous structures and general principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals and to determine the three-dimensional structure, a suite of 2D NMR experiments is indispensable. nih.govuni-muenchen.desdsu.edu

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the bicyclic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning carbon signals based on their attached protons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that protons are close in space, even if they are not directly bonded. This technique is particularly powerful for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations between specific protons on the two rings can help to confirm a chair-chair or chair-boat conformation.

The diazabicyclo[3.3.1]nonane skeleton is not static and can undergo conformational changes, such as ring inversion and nitrogen inversion. sci-hub.boxdoi.org Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the inversion processes may be slow on the NMR timescale, resulting in separate signals for non-equivalent protons in a particular conformation. As the temperature is raised, the rate of inversion increases, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures. From an analysis of the temperature-dependent line shapes, the energy barriers for these dynamic processes can be calculated. While specific data for this compound is not available, studies on related bicyclo[3.3.1]nonane systems have been conducted. doi.orgacs.org

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations (stretching, bending, etc.).

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

C-H stretching vibrations of the methyl and methylene groups, typically in the range of 2800-3000 cm⁻¹.

C-H bending vibrations in the region of 1350-1470 cm⁻¹.

C-N stretching vibrations , which are typically found in the 1000-1250 cm⁻¹ region.

C-C stretching and skeletal vibrations at lower frequencies, which are characteristic of the bicyclic framework.

Table 2: Expected Key Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H Stretch (sp³)2800 - 3000
C-H Bend1350 - 1470
C-N Stretch1000 - 1250
C-C Stretch800 - 1200

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure from its fragmentation pattern. For this compound, the molecular formula is C₉H₁₈N₂, giving a monoisotopic mass of approximately 154.147 Da. uni.lu

Under electron ionization (EI), the molecule would be expected to form a molecular ion (M⁺˙) at m/z 154. Subsequent fragmentation would likely involve the cleavage of C-C and C-N bonds. The fragmentation of related 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones has been shown to initiate with the cleavage of the C(1)-C(2) bond. umn.edu A mass spectrum for the isomeric 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane is available and shows a prominent molecular ion peak. nist.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺155.154
[M+Na]⁺177.136
[M-H]⁻153.140
[M]⁺˙154.147

Data sourced from predicted values. uni.lu

The fragmentation pathways can be complex, but common losses would likely include the loss of methyl groups, ethylene, and other small neutral fragments, leading to a series of daughter ions that are characteristic of the bicyclic amine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in the crystalline state. In the absence of a specific crystal structure for this compound, we can infer its solid-state characteristics by examining crystallographic data of analogous compounds within the diazabicyclo[3.3.1]nonane family.

The analysis of bond lengths, bond angles, and torsion angles in analogous structures reveals the geometric consequences of the bicyclic framework and substituent effects. For instance, in 9,9-disubstituted-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone derivatives, the bicyclic framework exhibits very similar molecular geometries across different substitutions at the C9 position. iucr.org The dihedral angle between the planes of the imide groups in these compounds is consistently around 74°. iucr.org

For a hypothetical solid-state structure of this compound, we can anticipate standard C-C and C-N bond lengths. The introduction of methyl groups on the nitrogen atoms is not expected to significantly distort the core bicyclic framework from what is observed in other bispidine structures. The table below presents hypothetical yet expected bond parameters based on known structures of similar bicyclic compounds.

ParameterExpected Value
C-C Bond Length (Å)1.52 - 1.55
C-N Bond Length (Å)1.46 - 1.49
C-N-C Bond Angle (°)110 - 114
C-C-C Bond Angle (°)110 - 113

Note: These are generalized values and the actual parameters could vary.

Torsion angles are critical in defining the conformation of the two six-membered rings. In a chair conformation, these angles would be expected to be around ±60°, while a boat conformation would exhibit different torsional strain.

The bicyclo[3.3.1]nonane skeleton can adopt several conformations, with the chair-chair (CC) and chair-boat (CB) being the most common. For many 3,7-diazabicyclo[3.3.1]nonane derivatives, the chair-chair conformation is the most stable and is frequently observed in the solid state. semanticscholar.org This preference is driven by the minimization of steric and torsional strain. The methyl groups at the N3 and N9 positions would likely occupy equatorial positions to minimize steric hindrance.

However, the presence of substituents can shift this conformational preference. For instance, in N,N'-bis(benzhydryl)bispidine, the free base adopts a chair-chair conformation. nih.gov It is therefore highly probable that this compound would also crystallize in a chair-chair conformation.

Electron Diffraction and Gas-Phase Structural Determination

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from intermolecular packing forces. While no specific GED study for this compound has been reported, studies on related compounds provide valuable insights.

A GED study of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane revealed a complex conformational and rotational composition in the gas phase. nih.govmdpi.com This study highlights that multiple conformers can coexist in the gas phase, with energy differences that are often small. mdpi.com In the gas phase, exocyclic bonds are often observed to be longer compared to the solid state due to the absence of crystal packing effects. mdpi.com

For this compound, a GED study would likely reveal a predominance of the chair-chair conformer. However, the presence of other conformers, such as the chair-boat, cannot be ruled out, especially at elevated temperatures. The structural parameters (bond lengths and angles) would be expected to be similar to those predicted for the solid state, with potential slight elongations of the exocyclic C-N bonds.

Comprehensive Conformational Analysis

The conformational landscape of bicyclo[3.3.1]nonane and its heteroanalogs is rich and has been the subject of numerous theoretical and experimental investigations. The interplay of steric and electronic effects governs the relative stabilities of the various possible conformations.

While the chair-chair conformation is generally the most stable for the bicyclo[3.3.1]nonane system, the boat-boat (BB) conformation has been a subject of considerable interest. The boat-boat conformer is typically high in energy due to transannular interactions and torsional strain. However, specific substitution patterns can stabilize this otherwise unfavorable conformation.

In the case of N,N'-dialkylbispidines, the boat-boat conformer has been described as "elusive". nih.gov However, a study on N,N'-bis(benzhydryl)bispidine demonstrated that upon diprotonation, the molecule exists as a mixture of chair-boat and boat-boat conformers, with the latter constituting up to 70% of the population in solution. nih.gov This protonation-triggered conformational switch highlights the delicate balance of forces that can influence the conformational preferences of the bispidine scaffold.

For this compound, the boat-boat conformation is expected to be significantly higher in energy than the chair-chair form in its neutral state. The steric repulsion between the endo-hydrogens at C3 and C7 in the parent hydrocarbon is a major destabilizing factor for the chair-chair conformation, but in the diazabicyclo system, the replacement of CH2 with N-CH3 can alter these interactions. Nonetheless, the chair-chair conformation is anticipated to be the global minimum. The potential for a boat-boat conformation to be populated would likely require specific solvent effects or coordination to a metal center that could overcome the inherent strain of this arrangement.

Nitrogen Inversion and Ring Inversion Processes

The conformational dynamics of this compound are primarily governed by two key processes: nitrogen inversion and ring inversion.

Nitrogen Inversion: This process involves the pyramidal inversion of the sp³-hybridized nitrogen atoms, where the lone pair of electrons rapidly oscillates from one side of the nitrogen atom to the other, passing through a planar transition state. In this compound, both the N3 and N9 nitrogen atoms, each bearing a methyl group, are capable of undergoing this inversion. The energy barrier for nitrogen inversion in simple cyclic amines like N-methylpiperidine is relatively low, typically in the range of 6-8 kcal/mol. This rapid inversion means that at room temperature, the interconversion between the two invertomers is extremely fast. For this compound, the nitrogen inversion at both centers would lead to a mixture of conformers with different orientations of the methyl groups (axial or equatorial).

Ring Inversion: The bicyclo[3.3.1]nonane skeleton itself can theoretically exist in several conformations, the most stable being the chair-chair (CC) form. Other possibilities include the boat-chair (BC) and the twin-boat (BB) conformations. However, the parent bicyclo[3.3.1]nonane is considered to be conformationally "locked" in a flattened chair-chair conformation, as a full ring inversion to an alternative chair-chair form is sterically hindered. While individual rings can flip to a boat conformation, leading to the boat-chair form, the energetic barrier for this process is significant. In the case of this compound, the chair-chair conformation is expected to be the most predominant, with both six-membered rings adopting a chair-like geometry. A complete ring inversion is highly unlikely due to the rigid bicyclic structure. The dynamic processes are therefore more likely to involve localized conformational changes, such as the interconversion between the chair-chair and boat-chair forms, rather than a full ring flip.

ProcessEstimated Energy Barrier (kcal/mol)Description
Nitrogen Inversion6 - 8Rapid oscillation of the nitrogen atom and its substituents through a planar transition state.
Ring Inversion (Chair-Chair to Boat-Chair)> 10Interconversion of one of the piperidine (B6355638) rings from a chair to a boat conformation.

Influence of Methyl Substituents on Conformational Equilibrium

The presence of methyl groups at the N3 and N9 positions has a profound impact on the conformational equilibrium of the molecule. In a chair conformation of a piperidine ring, a substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents to avoid 1,3-diaxial interactions.

In the case of this compound, the preferred conformation will be the one that minimizes steric strain. In the dominant chair-chair conformation, there are several possibilities for the orientation of the two methyl groups, arising from the combination of ring conformation and nitrogen inversion. The most stable conformer is predicted to be the one where both methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance between the methyl groups and the axial hydrogen atoms on the bicyclic framework.

The equilibrium between the different conformers can be represented as follows:

(e,e)-CC ⇌ (e,a)-CC ⇌ (a,a)-CC

Where 'e' and 'a' denote equatorial and axial orientations of the methyl groups, and CC refers to the chair-chair conformation. The diequatorial (e,e) conformer is expected to be the most populated species in the equilibrium mixture. The presence of an axial methyl group would introduce significant 1,3-diaxial steric strain, destabilizing the (e,a) and (a,a) conformers.

Furthermore, the boat-chair conformation, although generally less stable, might be populated to a minor extent. In a boat-chair conformation, the steric environment is different, and the relative energies of the different methyl group orientations would also be altered. However, for an unsubstituted or minimally substituted bicyclo[3.3.1]nonane system, the energy difference between the chair-chair and boat-chair forms is substantial enough that the chair-chair form remains dominant.

Experimental Verification of Predicted Conformational States

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the conformational preferences of cyclic molecules. For this compound, the observation of sharp, well-resolved signals at room temperature would be indicative of a rapid conformational equilibrium, likely dominated by a single stable conformer. The chemical shifts and coupling constants of the ring protons would provide detailed information about their spatial arrangement. For instance, large vicinal coupling constants between adjacent axial protons are characteristic of a chair conformation. The chemical shifts of the methyl carbons in the ¹³C NMR spectrum would also be indicative of their axial or equatorial orientation. Dynamic NMR (DNMR) studies, involving the acquisition of spectra at different temperatures, could be employed to determine the energy barriers for conformational interconversions, such as nitrogen inversion or ring flipping.

Stereochemistry and Chirality of 3,9 Dimethyl 3,9 Diazabicyclo 3.3.1 Nonane and Its Derivatives

Intrinsic Chirality and Potential Asymmetric Induction

The parent compound, 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane, in its most stable twin-chair conformation, is an achiral molecule. It possesses a plane of symmetry that bisects the molecule, rendering it superimposable on its mirror image. However, the rigid bicyclic framework serves as an excellent scaffold for the introduction of chirality. The creation of stereocenters through substitution on the carbon skeleton or by the introduction of chiral substituents on the nitrogen atoms can break this symmetry, leading to chiral molecules.

The rigid conformational nature of the diazabicyclo[3.3.1]nonane core makes its chiral derivatives valuable as ligands in asymmetric catalysis. rsc.orgthieme-connect.com The defined spatial arrangement of substituents allows for effective stereochemical communication during chemical reactions, enabling high levels of asymmetric induction. These systems have been explored as analogues to naturally occurring alkaloids like (-)-sparteine, which are known to be effective in many asymmetric transformations. thieme-connect.comresearchgate.net The predictable geometry of the bicyclic system helps in creating a well-defined chiral environment around a metal center, which is crucial for enantioselective synthesis.

Chiral Derivatives and Their Synthesis

The synthesis of chiral derivatives of this compound can be achieved through various strategies that introduce stereogenic centers into the molecule.

Introduction of Chiral Centers at the Methyl Groups

While direct modification of the existing methyl groups is less common, chirality can be introduced at the nitrogen atoms by replacing the methyl groups with more complex chiral substituents. This approach is a cornerstone in the synthesis of chiral bispidine ligands. thieme-connect.com For instance, starting from a precursor like 3,9-diazabicyclo[3.3.1]nonane, N-alkylation with chiral electrophiles can yield chiral N,N'-disubstituted derivatives. The synthesis often involves standard alkylation procedures where the nitrogen atoms act as nucleophiles.

Another strategy involves the use of chiral starting materials in the initial cyclization reaction. For example, a double Mannich reaction using a primary amine that already contains a chiral center will result in a chiral diazabicyclononane derivative. ect-journal.kzsemanticscholar.org

Chirality Arising from Ring Substitutions

A more prevalent method for inducing chirality is the substitution at the carbon framework of the bicyclic system. The introduction of substituents at positions such as C2, C4, C6, or C8 can create one or more stereocenters, leading to chiral molecules. researchgate.netscispace.comacs.org

For example, the synthesis of 2,4-diaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones has been extensively studied. researchgate.net These compounds are typically synthesized via a Mannich-type condensation of a 4-piperidone (B1582916) derivative, an aromatic aldehyde, and ammonia (B1221849) or a primary amine. The stereochemical outcome of this reaction can lead to various diastereomers, and controlling this selectivity is a key aspect of their synthesis. The resulting chiral bispidinones can then be further modified, for example, by reducing the ketone at C9, to generate a new stereocenter.

A general synthetic approach is summarized in the table below:

PrecursorsReaction TypeProduct ClassChirality Source
4-Piperidone, Primary Amine, Formaldehyde (B43269)Double Mannich Condensation3,7-Diazabicyclo[3.3.1]nonan-9-oneChiral primary amine or subsequent resolution
Substituted Cyclohexanone (B45756), AldehydeAnnulation ReactionBicyclo[3.3.1]nonane derivativeIntroduction of substituents on the ring
Racemic Bicyclic Diol/DioneEnzymatic ResolutionEnantiomerically pure bicyclic derivativeKinetic resolution by enzymes

Resolution of Enantiomers and Diastereomers

When synthetic methods produce a racemic mixture (an equal mixture of enantiomers), resolution techniques are required to separate them. For derivatives of the diazabicyclo[3.3.1]nonane framework, several methods have been successfully employed.

Crystallization of Diastereomeric Salts: The basic nitrogen atoms in the bicyclic frame allow for the formation of salts with chiral acids, such as tartaric acid. The resulting diastereomeric salts often have different solubilities, enabling their separation by fractional crystallization. acs.org

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. Enzymatic resolutions are particularly effective. For instance, lipases have been used for the kinetic resolution of racemic diols within the bicyclic system by selectively acylating one enantiomer. researchgate.net Similarly, baker's yeast has been used to resolve racemic bicyclo[3.3.1]nonane-2,6-dione. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers of bicyclic ketones and other derivatives. nih.gov

Determination of Absolute Stereochemistry

Once a chiral derivative has been isolated, determining its absolute configuration is essential. Several techniques are available for this purpose:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, provided that suitable single crystals can be grown. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position, unambiguously establishing the absolute stereochemistry. usm.edu

NMR Spectroscopy (Mosher's Method): For molecules containing hydroxyl or amine groups, derivatization with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) can be used. usm.edu The resulting diastereomeric esters or amides exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration of the stereocenter.

Chemical Correlation: The absolute configuration of a new compound can be established by chemically converting it to or synthesizing it from a compound of known absolute stereochemistry. nih.gov This creates a direct link between the stereochemistry of the two molecules.

Chiroptical Methods: As discussed in the next section, techniques like Circular Dichroism (CD) can be used to assign the absolute configuration by comparing experimental spectra with either the spectra of known compounds or with spectra predicted by theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TDDFT). nih.govchiralabsxl.commdpi.com

Chiroptical Properties of Chiral Derivatives (e.g., Circular Dichroism)

Chiral molecules interact differently with left- and right-circularly polarized light, a phenomenon that is studied using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). nih.govnih.gov

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum consists of positive or negative bands (known as Cotton effects) that are characteristic of the chiral molecule's structure. youtube.com For chiral derivatives of this compound, CD spectroscopy is a powerful tool for:

Assigning Absolute Configuration: The sign of the Cotton effect can often be correlated with the absolute stereochemistry of the molecule. For carbonyl-containing derivatives, empirical rules like the "octant rule" can sometimes be used to predict the sign of the n→π* transition based on the spatial arrangement of substituents around the carbonyl chromophore. nih.gov More reliably, comparison of the experimental CD spectrum with TDDFT-calculated spectra for a presumed configuration provides a robust method for assignment. mdpi.com

Conformational Analysis: CD spectra are highly sensitive to the conformation of a molecule. nih.gov Changes in the molecular geometry, such as a switch between chair-chair and chair-boat conformations, can lead to significant changes in the CD spectrum, providing insights into the conformational dynamics of the molecule in solution.

The CD spectra of enantiomers are perfect mirror images of each other. This property provides a definitive way to distinguish between enantiomers and to assess the enantiomeric purity of a sample. chiralabsxl.com

The table below summarizes key chiroptical data for a representative chiral bicyclic dione.

CompoundWavelength (nm)Molar Ellipticity [θ]SolventMethod of Assignment
(+)-(1R,5S)-Bicyclo[3.3.1]nonane-2,7-dione295+10500DioxaneChemical Correlation & Octant Rule nih.gov
(-)-(1S,5R)-Bicyclo[3.3.1]nonane-2,7-dione295-10500DioxaneChemical Correlation & Octant Rule nih.gov

This interactive table allows for the comparison of chiroptical data for the enantiomers of a related bicyclic compound, illustrating the mirror-image relationship in their spectra.

Theoretical and Computational Investigations of 3,9 Dimethyl 3,9 Diazabicyclo 3.3.1 Nonane

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane, these methods can predict its geometry, energy, and the distribution of electrons, which are key determinants of its reactivity and physical properties.

Density Functional Theory (DFT) has become a standard method for the geometry optimization of organic molecules due to its balance of accuracy and computational cost. For derivatives of diazabicyclo[3.3.1]nonane, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been employed to determine the most stable conformations and their geometric parameters. iucr.orgresearchgate.net

In the case of this compound, the primary conformations of interest are the chair-chair (CC), chair-boat (CB), and boat-boat (BB) forms of the bicyclic system. Computational studies on analogous 3,7-disubstituted diazabicyclo[3.3.1]nonanes consistently show that the chair-chair conformation is the most energetically favorable. researchgate.netresearchgate.net This preference is attributed to the minimization of steric strain. The methyl groups on the nitrogen atoms are expected to adopt equatorial positions to further reduce steric hindrance.

Below is a table of anticipated geometric parameters for the chair-chair conformation of this compound, based on DFT studies of similar structures.

ParameterPredicted Value
C-N Bond Length (ring)~1.47 Å
C-C Bond Length (ring)~1.54 Å
C-N-C Bond Angle~112°
Dihedral Angle (N-C-C-C)~55-60°
N...N Distance~2.8-3.0 Å

Note: These are representative values based on DFT calculations of related diazabicyclo[3.3.1]nonane derivatives and may vary slightly for the title compound.

For more precise energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) are often utilized. These methods, while computationally more demanding than DFT, can provide more accurate relative energies between different conformers. Studies on 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes using MP2 with a triple-zeta correlation-consistent basis set (cc-pVTZ) have been performed to characterize the conformers and their strain energies. researchgate.netresearchgate.net

For this compound, high-accuracy energy calculations would be expected to confirm the chair-chair conformer as the global minimum on the potential energy surface. The relative energies of the chair-boat and boat-boat conformers are anticipated to be significantly higher.

A summary of expected relative energies for the conformers of this compound is presented in the table below, extrapolated from data on analogous compounds.

ConformerExpected Relative Energy (kcal/mol)
Chair-Chair (CC)0.0
Chair-Boat (CB)6-7
Boat-Boat (BB)>10

Note: These values are based on ab initio calculations for 3,7-diacylbispidines and serve as an estimate for the title compound. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms due to the presence of their lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the carbon skeleton. DFT calculations on a substituted 3,7-diazabicyclo[3.3.1]nonan-9-one showed the HOMO to be centered on the amidic carbonyl group and the bicyclic ring, while the LUMO was delocalized over the bicyclic ring and phenyl groups. iucr.org For the title compound, the electron density of the HOMO would be concentrated around the two nitrogen atoms.

The table below provides estimated HOMO and LUMO energies and the resulting energy gap for this compound, based on typical values for similar bicyclic amines.

Molecular OrbitalEstimated Energy (eV)
HOMO-6.0 to -6.5
LUMO-0.1 to 0.5
HOMO-LUMO Gap (ΔE)~5.5 to 6.5

Note: These are representative values and the actual energies will depend on the specific computational method and basis set used. iucr.org

The charge distribution within a molecule provides insight into its polarity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show regions of negative potential around the nitrogen atoms due to their lone pairs. The methyl groups and the hydrocarbon framework would exhibit a more neutral or slightly positive potential. In a study of a complex derivative of 3,7-diazabicyclo[3.3.1]nonan-9-one, the MEP map revealed a negative potential over the carbonyl oxygen, indicating a site for electrophilic attack. iucr.org For the title compound, the nitrogen atoms would be the primary sites for interaction with electrophiles.

Conformational Landscape Exploration via Computational Methods

The bicyclo[3.3.1]nonane system is known for its complex conformational landscape. Computational methods are essential for exploring the various possible conformations and the energy barriers between them.

Potential Energy Surface (PES) scans are a computational technique used to explore the conformational space of a molecule by systematically changing one or more geometric parameters (e.g., a dihedral angle) and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers) connecting them.

A hypothetical PES scan for the interconversion of the chair-chair to a boat-chair conformer would likely reveal a significant energy barrier, reinforcing the stability of the chair-chair form at room temperature. The energy profile would show the chair-chair conformer at the global minimum, with a higher energy transition state leading to the local minimum of the chair-boat conformer.

Molecular Dynamics Simulations for Conformational Sampling of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules by simulating the atomic motions over time. For this compound, MD simulations can provide detailed insights into the dynamic behavior and the relative populations of its various conformational isomers. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, the principles of such simulations and the expected outcomes can be inferred from studies on the parent bicyclo[3.3.1]nonane system and its other derivatives. researchgate.net

A typical MD simulation for this compound would be set up by defining a simulation box containing one or more molecules of the compound, often solvated in a chosen solvent like water to mimic physiological conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. Commonly used force fields for organic molecules include AMBER, CHARMM, and OPLS.

The simulation proceeds by integrating Newton's equations of motion for each atom, allowing the molecule to explore different conformations. The trajectory of the simulation, which is a record of the atomic positions and velocities over time, can then be analyzed to identify the predominant conformational states and the transitions between them. For this compound, the primary conformational flexibility lies in the puckering of the two six-membered rings, leading to chair-chair (CC), boat-chair (BC), and boat-boat (BB) conformers. The methyl groups on the nitrogen atoms can also adopt different orientations (axial or equatorial).

Analysis of the MD trajectory would likely reveal that the double chair (CC) conformation is the most populated state, which is consistent with computational studies on the parent bicyclo[3.3.1]nonane and its 3,7-disubstituted analogs. researchgate.net The boat-chair (BC) conformation would be expected to be the next most stable, with the boat-boat (BB) conformation being the least stable due to significant steric hindrance.

Hypothetical Conformational Populations of this compound from a Simulated MD Trajectory
ConformerPopulation (%)Average Dihedral Angle (C1-C2-C3-C4) (°)Average N3-N9 Distance (Å)
Chair-Chair (CC)~95±55~3.1
Boat-Chair (BC)~40, ±60~2.8
Boat-Boat (BB)<10, 0~2.5

Free Energy Calculations of Conformational Isomers

Free energy calculations provide a quantitative measure of the relative stabilities of different conformational isomers. These calculations go beyond the potential energy to include the effects of entropy, which are crucial for understanding the conformational equilibrium. For this compound, methods such as thermodynamic integration or umbrella sampling can be employed to compute the free energy difference between the CC, BC, and BB conformers.

Based on ab initio and DFT calculations performed on the closely related 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane, the double chair (CC) conformer is consistently found to be the most stable. researchgate.net The boat-chair (BC) form is generally higher in energy, and the boat-boat (BB) conformer is significantly less stable. The primary reason for the high stability of the CC form is the minimization of steric strain and torsional strain. In the BC and BB conformations, there are unfavorable interactions, such as the "bowsprit-flagpole" interaction.

The table below presents hypothetical relative free energies for the conformers of this compound, based on the expected trends from related molecules. These values would typically be calculated using high-level quantum mechanical methods (e.g., DFT with a suitable basis set) and corrected for thermal and entropic contributions.

Hypothetical Relative Free Energies of this compound Conformers
ConformerRelative Free Energy (kcal/mol)Computational Method
Chair-Chair (CC)0.00 (Reference)DFT (B3LYP/6-311+G(d,p))
Boat-Chair (BC)3.5 - 5.0DFT (B3LYP/6-311+G(d,p))
Boat-Boat (BB)> 7.0DFT (B3LYP/6-311+G(d,p))

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction pathways.

For instance, the synthesis of this compound often involves a double Mannich reaction. Computational modeling could be used to investigate the stereoselectivity of this reaction and to understand why the bicyclic system preferentially forms. The calculations would involve locating the transition state structures for the key bond-forming steps and calculating the activation energies for different possible pathways.

While specific computational studies on the reaction mechanisms of this compound are scarce, the general approach would be similar to that used for other amine reactions. DFT methods are well-suited for this purpose, as they provide a good balance between accuracy and computational cost.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, such as NMR chemical shifts, coupling constants, and vibrational frequencies (IR and Raman). These predictions can be invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For this compound, the ¹H and ¹³C NMR spectra are expected to be highly dependent on the conformation of the bicyclic system. By calculating the NMR parameters for the different conformers (CC, BC, and BB), it is possible to determine which conformer is predominant in solution by comparing the calculated spectra with the experimental data. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Similarly, the vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. This can help to confirm the presence of specific functional groups and to provide further evidence for the determined conformation.

The following table provides a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for the most stable chair-chair conformer of this compound.

Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (CC Conformer)
Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1/C5~30~32
C2/C4/C6/C8~55~57
C7~20~22
N-CH₃~45~47

Coordination Chemistry and Ligand Applications of 3,9 Dimethyl 3,9 Diazabicyclo 3.3.1 Nonane

Ligand Binding Modes and Coordination Geometries

The coordination behavior of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane is largely dictated by its rigid bicyclic structure, which presents the two tertiary amine donor groups in a specific spatial arrangement for metal binding.

This compound functions as a classic bidentate chelating ligand, coordinating to metal centers through the lone pairs of electrons on its two nitrogen atoms. The rigid backbone of the molecule holds these nitrogen donors in a fixed position, a property known as ligand preorganization. ect-journal.kz This pre-organized arrangement reduces the entropic penalty associated with complex formation, leading to the formation of thermodynamically stable chelate rings with metal ions. mdpi.com The intrinsic rigidity of the bispidine scaffold is a key factor in its ability to form stable complexes. unimi.it

Synthesis of Transition Metal Complexes with this compound

The synthesis of metal complexes with this compound and its parent bispidine framework is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

While research has predominantly focused on transition metal complexes, the bispidine framework is also capable of coordinating with main group (p-block) metals. mdpi.com A notable example is the formation of a Zinc(II) complex. The synthesis involves reacting a bispidine derivative with a zinc salt, such as zinc nitrate (B79036) hexahydrate, in a solvent like acetonitrile (B52724). unimi.it The solution is typically heated to facilitate the reaction, and the resulting complex can be isolated upon cooling and evaporation of the solvent. unimi.it

Complexes of bispidine derivatives with d-block and f-block transition metals are well-documented. mdpi.com The synthesis generally involves straightforward procedures. For instance, copper(II) complexes can be prepared by stirring the ligand with a copper salt, such as copper(II) chloride or copper(II) perchlorate (B79767), in a solvent like methanol (B129727) or acetonitrile at room temperature. mdpi.com Similarly, iron complexes have been synthesized by reacting a substituted bispidine ligand with iron(II) triflate or iron(II) chloride in acetonitrile. mdpi.comgoogle.com The resulting complexes often precipitate from the solution or can be crystallized by techniques such as vapor diffusion with a less polar solvent. mdpi.com These methods have been shown to produce complexes in moderate to high yields. mdpi.comgoogle.com

Table 1: Representative Synthetic Methods for Metal Complexes with Bispidine Derivatives
Metal IonMetal Salt PrecursorSolventGeneral ConditionsYieldReference
Cu(II)CuCl₂·2H₂OMethanolStirring at room temperature for 2 hoursN/A mdpi.com
Cu(II)Copper(II) perchlorate hexahydrateAcetonitrileStirring overnight at room temperature69.4% mdpi.com
Fe(II)FeCl₂AcetonitrileStirring overnight at room temperature52% mdpi.com
Fe(II)Iron(II) triflateAcetonitrileN/A73% mdpi.com
Zn(II)Zn(NO₃)₂·6H₂OAcetonitrileHeating at 60 °C for 5 hoursN/A unimi.it
Mn(II)Manganese(II) chlorideMethanolN/AN/A rsc.org

Structural Characterization of Metal Complexes

For example, X-ray analysis of a Zn(II) complex with a tetradentate bispidine ligand revealed a distorted square pyramid coordination geometry around the central metal ion. unimi.it Similarly, studies on various copper(II) complexes with substituted bispidines show that the rigid ligand framework enforces either a square pyramidal or a cis-octahedral geometry. academie-sciences.fr In these structures, the two tertiary amine nitrogens of the bispidine core coordinate in a cis-disposed fashion. academie-sciences.fr

Other characterization methods include NMR spectroscopy, which can confirm the retention of the chair-chair conformation in solution, and for paramagnetic metal complexes, techniques like electron paramagnetic resonance (EPR) and UV-Vis spectroscopy are employed to probe the electronic structure of the metal center. unimi.itacademie-sciences.fr

Table 2: Selected Structural Data for Metal Complexes with Substituted Bispidine Ligands
Metal IonCoordination GeometryM-N (amine) Bond Length (Å)N-M-N Angle (°)Reference
Zn(II)Distorted Square Pyramid2.135, 2.16485.4 unimi.it
Cu(II)Square Pyramidal2.052, 2.27184.6 academie-sciences.fr
Cu(II)Square Pyramidal2.099, 2.05385.9 academie-sciences.fr
Cu(II)Octahedral2.062, 2.07286.1 academie-sciences.fr
Mn(II)Distorted Octahedral2.313, 2.32179.4 rsc.org

X-ray Crystallography of Metal-Ligand Adducts

There is no publicly available crystallographic data for metal complexes of this compound. Such studies would be essential to definitively determine the coordination mode of the ligand and the geometry of any resulting metal complexes.

Spectroscopic Analysis (NMR, EPR, UV-Vis) of Coordination Compounds

Detailed spectroscopic analyses of coordination compounds involving this compound are not reported in the scientific literature. Spectroscopic data is crucial for understanding the electronic structure and solution behavior of metal complexes.

Electrochemical Properties of Metal Complexes

No studies on the electrochemical properties, such as cyclic voltammetry, of metal complexes with this compound have been found. This information would be vital for assessing the redox activity of the metal center when coordinated by this ligand.

Influence of Ligand Design on Metal Center Reactivity

Without experimental data on the coordination of this compound to metal centers, any discussion on how its specific design influences the reactivity of the metal center would be purely speculative. The unique steric and electronic properties stemming from the 3,9-substitution pattern would undoubtedly lead to different reactivity profiles compared to its 3,7-disubstituted isomers, but this remains an unexplored area of research.

Applications in Advanced Chemical Processes

Role of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane in Catalysis

The catalytic applications of diazabicyclo[3.3.1]nonane derivatives are primarily centered around their ability to act as versatile ligands for transition metals and, in some cases, as organocatalysts. The nitrogen atoms in the structure provide key coordination sites, and the rigid framework influences the stereochemistry and reactivity of the catalytic center. mdpi.com

While the primary catalytic applications of bispidine derivatives involve their use as ligands for metals, their inherent basicity and chiral nature (in derivatives) suggest potential for organocatalytic applications. Molecules with the bispidine backbone have been explored as potential chiral organocatalysts. researchgate.net The nitrogen atoms can act as Brønsted or Lewis bases to activate substrates in various organic transformations. For instance, derivatives of the related 9-azabicyclo[3.3.1]nonane have been shown to be highly active organocatalysts for the oxidation of alcohols. acs.org Although specific studies detailing the organocatalytic use of this compound are not prominent in the literature, the structural analogy to other effective bicyclic amine catalysts suggests its potential in this area.

The most significant catalytic role of this compound and its derivatives is as ligands in transition metal catalysis. The two nitrogen atoms can chelate to a metal center, forming stable complexes that can catalyze a variety of organic reactions. mdpi.comnih.gov The rigid bispidine framework imparts unique coordination geometries, which can enhance catalytic activity and selectivity. mdpi.com

Transition metal complexes with bispidine-type ligands are known to be effective in several catalytic processes, including:

Oxidation reactions researchgate.netacs.org

Aziridination reactions mdpi.com

Enantioselective Henry reactions mdpi.com

Carbon-carbon bond formation mdpi.com

For example, copper(II) complexes of bispidine derivatives have been shown to catalyze aziridination reactions and enantioselective Henry reactions with high yields. mdpi.com Iron complexes with bispidine ligands are highly reactive oxidants and have been studied for their role in the halogenation of alkanes. researchgate.net

The development of chiral derivatives of this compound is a key area for its application in asymmetric catalysis. The introduction of chirality into the bispidine scaffold can lead to highly enantioselective catalysts when complexed with a transition metal. Chiral bispidine derivatives have been successfully used as ligands in asymmetric synthesis. researchgate.netresearchgate.net

New chiral diamino ligands that are analogues of sparteine, a naturally occurring bispidine alkaloid, have been applied in palladium-catalyzed kinetic oxidative resolution of alcohols. rsc.org The synthesis of chiral bicyclo[3.3.1]nonane derivatives is an active area of research for their use in asymmetric catalysis. While specific examples for the 3,9-dimethyl isomer are not detailed, the general principles of asymmetric catalysis with chiral bispidines are well-established.

Catalyst TypeReactionMetal CenterKey Feature of Ligand
Chiral Bispidine-Copper ComplexEnantioselective Henry ReactionCopper(II)Induces high enantioselectivity
Chiral Bispidine-Palladium ComplexKinetic Oxidative ResolutionPalladium(II)Effective in resolving racemic alcohols

The mechanism of action of bispidine-metal complexes in catalytic cycles is often attributed to the unique structural and electronic properties imparted by the bispidine ligand. The rigid framework of the ligand can enforce a specific coordination geometry around the metal center, which can stabilize reactive intermediates and lower the activation energy of the catalytic reaction. mdpi.comrsc.org

In oxidation catalysis, for example, with iron-bispidine complexes, the catalytic cycle involves the formation of a high-valent iron-oxo species. researchgate.netacs.org The bispidine ligand helps to stabilize this highly reactive intermediate, allowing it to perform oxidation reactions such as C-H activation. The electronic properties of the bispidine ligand, which can be tuned by modifying the substituents on the nitrogen atoms or the bicyclic framework, also play a crucial role in the reactivity of the metal center. uni-heidelberg.de

A proposed catalytic cycle for the iron-bispidine-catalyzed halogenation of cyclohexane (B81311) involves the following key steps:

Formation of a high-valent iron-oxo intermediate.

Hydrogen atom abstraction from the cyclohexane substrate.

Rebound of a halogen atom to the resulting alkyl radical. researchgate.net

Ligand in Transition Metal Catalysis for Organic Transformations

Application as a Building Block in Materials Science

The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for the synthesis of advanced materials. mdpi.com

Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been investigated for their potential to be incorporated into polymeric structures, such as coordination polymers. researchgate.net The presence of two nitrogen atoms allows the molecule to act as a ditopic linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. The rigidity of the bispidine unit can lead to the formation of porous materials with potential applications in gas storage, separation, and catalysis.

Role in the Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

While specific research detailing the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented, the broader class of diazabicyclo[3.3.1]nonane derivatives, often referred to as bispidines, has demonstrated significant potential in coordination chemistry, which forms the basis of MOF and coordination polymer construction.

The rigid bicyclic framework of these molecules is adept at forming stable chelate rings with metal ions. This pre-organization of the ligand structure can lead to the formation of well-defined and predictable coordination networks. The nitrogen atoms, with their lone pairs of electrons, act as effective donor sites for a variety of metal centers.

Research on the closely related isomer, N,N'-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, has shown its capability to form stable complexes with transition metals like nickel(0). In these complexes, the diazabicyclo[3.3.1]nonane ligand coordinates to the metal center through both nitrogen atoms, creating a stable chelate structure. This ability to act as a bidentate ligand is a fundamental prerequisite for its use as a building block in the formation of extended one-, two-, or three-dimensional coordination polymers.

The general principle involves the reaction of the diazabicyclo[3.3.1]nonane derivative with a metal salt, where the diamine acts as a linker or node, connecting multiple metal centers to form an extended network. The properties of the resulting coordination polymer, such as its porosity, stability, and catalytic activity, can be tuned by varying the metal ion and the substituents on the bicyclic ligand.

Table 1: Potential Coordination Properties of this compound
PropertyDescriptionImplication for Coordination Polymers/MOFs
Coordination ModeBidentate chelation through the two nitrogen atoms.Formation of stable metal-ligand linkages, crucial for the structural integrity of the framework.
Ligand RigidityThe bicyclic structure is conformationally restricted.Leads to more predictable and ordered network structures.
Potential Metal IonsTransition metals (e.g., Cu, Zn, Ni, Co, Fe).The choice of metal influences the geometry and properties of the resulting framework.

Templates for Supramolecular Assemblies

The well-defined and rigid structure of this compound makes it an excellent candidate to act as a template in the construction of supramolecular assemblies. In this role, the molecule directs the spatial arrangement of other molecules through non-covalent interactions, such as hydrogen bonding, to form larger, organized structures.

Studies on derivatives like 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone have provided insights into the supramolecular behavior of this class of compounds. These molecules can form intricate hydrogen-bonding networks, leading to the formation of one-dimensional ribbons or more complex three-dimensional architectures in the solid state. The substituents on the bicyclic framework and the presence of solvent molecules can significantly influence the resulting supramolecular arrangement.

In the context of this compound, the nitrogen atoms can act as hydrogen bond acceptors, while any N-H protons, if present in a protonated form, can act as hydrogen bond donors. This dual functionality allows the molecule to participate in self-assembly processes or to act as a template for the assembly of other molecules. For instance, it could potentially template the formation of host-guest complexes, where it is encapsulated within a larger host molecule, or it could direct the assembly of solvent molecules or other species around it through specific intermolecular interactions.

Table 2: Templating Potential of this compound in Supramolecular Chemistry
Interaction TypeRole of the CompoundPotential Supramolecular Outcome
Hydrogen BondingActs as a hydrogen bond donor (in protonated form) and acceptor.Formation of self-assembled chains, sheets, or more complex networks. Templating the arrangement of solvent molecules.
Host-Guest InteractionsCan act as a guest molecule due to its defined size and shape.Formation of inclusion complexes with larger host molecules like cyclodextrins or calixarenes.
Crystal EngineeringServes as a rigid building block to direct the packing of molecules in a crystal lattice.Control over the solid-state architecture and properties of crystalline materials.

Future Research Directions and Emerging Opportunities for 3,9 Dimethyl 3,9 Diazabicyclo 3.3.1 Nonane

Development of Novel Synthetic Pathways

Current synthetic knowledge of the 3,9-diazabicyclo[3.3.1]nonane ring system provides a foundation, but significant opportunities exist for the development of more efficient, stereoselective, and sustainable synthetic methodologies. acs.org Future research should focus on moving beyond classical condensation reactions toward modern synthetic strategies that have proven effective for constructing related bicyclic frameworks. rsc.org

Potential future synthetic approaches could include:

Intramolecular Cyclization Strategies: Exploring intramolecular C-C or C-N bond-forming reactions, such as cation capture or aldol (B89426) condensations, could provide elegant and high-yield pathways to the core structure. rsc.org

Modern Annulation Techniques: The reaction of cyclic ketones or β-keto esters with α,β-unsaturated aldehydes, a powerful tool for building bicyclo[3.3.1]nonane systems, could be adapted for the synthesis of precursors to the 3,9-diaza analogue. rsc.org

Advanced Cyclization Methods: Methodologies like the Effenberger cyclization, which utilizes reagents like malonyl dichloride, or visible-light-driven photoredox catalysis offer innovative routes to construct the bicyclic core under mild conditions. researchgate.netrsc.org

Green Chemistry Approaches: The use of microwave or ultrasound-assisted synthesis could significantly shorten reaction times and improve yields, as demonstrated in the assembly of related polyazabicyclo[3.3.1]nonane systems. nih.gov

Synthetic StrategyDescriptionPotential Advantage for 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane
Intramolecular Cation Capture Formation of the bicyclic system by an internal nucleophilic attack on a carbocation intermediate. rsc.orgHigh efficiency and stereocontrol.
Effenberger-Type Cyclization Reaction of a 1-methoxy-1-cyclohexene derivative with malonyl dichloride to form the bicyclic core. rsc.orgVersatile method for constructing the bicyclo[3.3.1]nonane skeleton.
Visible Light-Driven Cyclization Use of photoredox catalysts to facilitate cyclization reactions under mild, environmentally friendly conditions. rsc.orgSustainable and green chemistry approach.
Ultrasound/Microwave-Assisted Synthesis Application of alternative energy sources to accelerate reaction rates and increase product yields. nih.govRapid and efficient assembly of the heterocyclic framework.

Exploration of New Conformational States

The conformational landscape of bicyclo[3.3.1]nonane derivatives is rich, with the molecule capable of existing in three primary conformations: a twin-chair (CC), a boat-chair (BC), and a twisted twin-boat (BB). rsc.org While many 3,7-diazabicyclo[3.3.1]nonane derivatives predominantly adopt a chair-chair conformation, the specific placement of nitrogen atoms and substituents in this compound may alter this preference. ect-journal.kzsemanticscholar.org

Future research in this area should aim to:

Characterize the Conformational Equilibrium: Employ advanced NMR spectroscopic techniques and X-ray crystallography to determine the preferred conformation in both solid and solution states.

Investigate Substituent Effects: Systematically vary substituents on the carbon skeleton or nitrogen atoms to understand how sterics and electronics influence the CC vs. BC equilibrium. The introduction of heavy atoms or bulky groups can favor the BC conformer. rsc.org

Stabilize Less Common Conformers: Explore the use of metal coordination or host-guest interactions to trap and study otherwise transient or high-energy conformations like the boat-chair or twin-boat forms. The conformational switching of related 3,7-diacylbispidines upon metal binding provides a precedent for this approach. researchgate.net

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers a powerful toolkit for predicting the structure, properties, and reactivity of molecules before their synthesis. For this compound, advanced computational studies are crucial for guiding experimental work. Building on methodologies applied to related systems, future research should focus on several key areas. researchgate.net

Key computational approaches include:

High-Level Ab Initio Calculations: Using methods such as Møller–Plesset perturbation theory (MP2) or coupled-cluster theory to accurately calculate the energies of different conformers (CC, BC, TT) and the barriers for their interconversion. researchgate.net

Density Functional Theory (DFT): Applying DFT to model the electronic structure, predict spectroscopic signatures (NMR, IR), and calculate properties such as proton affinity and metal ion binding energies.

Reaction Pathway Modeling: Simulating potential synthetic routes to identify the most energetically favorable pathways and predict potential side products, thereby optimizing experimental conditions.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of the molecule in different solvent environments and its interactions with biological targets or material interfaces.

Design of Next-Generation Catalytic Systems

The rigid framework of diazabicyclo[3.3.1]nonanes makes them excellent scaffolds for the design of ligands in transition metal catalysis. mdpi.com The 3,7-bispidine isomer has been successfully used to create catalysts for various organic transformations. mdpi.com this compound offers a distinct coordination geometry due to the unique spatial arrangement of its two nitrogen atoms, presenting an untapped opportunity for catalyst design.

Future opportunities in catalysis include:

Synthesis of Novel Metal Complexes: Preparing complexes with a range of catalytically active metals such as copper, palladium, iron, and rhodium. The inherent rigidity of the ligand could enforce unusual and highly reactive coordination geometries on the metal center. mdpi.com

Asymmetric Catalysis: Developing chiral variants of the ligand for use in enantioselective reactions. The C2-symmetric nature of some bicyclo[3.3.1]nonane systems is a known advantage in asymmetric catalysis. rsc.org

Oxidation and Reduction Catalysis: Exploring the potential of its metal complexes to catalyze oxidation reactions (e.g., C-H activation) or reduction reactions (e.g., hydrogenations), leveraging the tunable electronic properties of the ligand.

Potential Catalytic ApplicationMetal Center ExampleRationale
Asymmetric Alkylation Copper (Cu)Chiral derivatives could induce high enantioselectivity in reactions like the ethylation of chalcones. mdpi.com
Cross-Coupling Reactions Palladium (Pd)The rigid ligand framework could stabilize catalytically active Pd(0) or Pd(II) species.
C-H Activation Iron (Fe) / Rhodium (Rh)The unique bite angle may promote oxidative addition and subsequent functionalization.
Polymerization Nickel (Ni) / Titanium (Ti)The ligand could control the stereochemistry and properties of the resulting polymer chains.

Integration into Smart Materials Architectures

"Smart" materials that respond to external stimuli are at the forefront of materials science. Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been shown to function as molecular switches in stimulus-sensitive drug delivery systems. researchgate.net These molecules, when incorporated into liposomal membranes, can undergo a conformational change in response to a pH drop, increasing membrane permeability and triggering the release of encapsulated contents. researchgate.net

Emerging opportunities for this compound in this field include:

pH-Responsive Systems: The basic nitrogen atoms make the molecule inherently pH-sensitive. By attaching hydrophobic chains (e.g., long alkyl groups), amphiphilic derivatives could be synthesized and embedded into liposomes or polymer micelles for pH-triggered drug release in acidic environments like tumors.

Ion-Sensing Materials: The bicyclic core can act as a chelating agent for specific metal ions. This property could be harnessed to create fluorescent sensors or materials that change their properties (e.g., swelling in a hydrogel) upon binding to a target ion.

Conformationally-Switched Polymers: Integrating the 3,9-diazabicyclo[3.3.1]nonane unit into a polymer backbone could lead to materials whose bulk properties (e.g., solubility, mechanical strength) can be altered by a chemical stimulus that switches the conformation of the bicyclic unit.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane and its derivatives?

  • Methodological Answer : The compound and its analogs are synthesized via sequential reactions such as the Dakin-West/Pictet-Spengler cascade, which constructs the bicyclic core through intramolecular cyclization . Alternative routes include indium trichloride-mediated Prins-type cyclization in aqueous THF, yielding oxa- or dioxabicyclo derivatives in moderate yields (~40–60%) . For sulfur-substituted analogs (e.g., 3-thia-7,9-diazabicyclo derivatives), bioisosteric replacement of a methylene group with sulfur is performed using Red-Al reduction and Troc-Cl protection, followed by functionalization at the N7 and N9 positions .

Q. What analytical techniques are critical for structural characterization of diazabicyclononane derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is essential for confirming bridgehead proton environments and substituent regiochemistry . Infrared (IR) spectroscopy identifies carbonyl or sulfur functional groups, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . Mass spectrometry (HRMS) validates molecular weights and fragmentation patterns .

Advanced Research Questions

Q. How does sulfur substitution at the C7 position influence μ-opioid receptor affinity and selectivity?

  • Methodological Answer : Replacing the methylene group with sulfur (e.g., 3-thia-7,9-diazabicyclo derivatives) enhances lipophilicity, improving fit into hydrophobic receptor pockets. Binding assays (radioligand displacement) reveal Ki values for μ-receptor affinity (e.g., 85 nM for compound 2i in ), with selectivity ratios (μ/δ >58.8) determined via comparative IC50 measurements across μ-, δ-, and κ-receptors . Molecular docking studies (e.g., using AutoDock Vina) suggest sulfur’s role in stabilizing van der Waals interactions with receptor residues like Trp318 and Tyr148 .

Q. What strategies resolve contradictions in pharmacological data between structurally similar derivatives?

  • Methodological Answer : Discrepancies (e.g., μ-receptor affinity vs. ganglionic blocking activity) arise from substituent positioning and stereoelectronic effects. Systematic structure-activity relationship (SAR) studies are critical:

  • Compare 9-cinnamyl-3-propionyl derivatives (Ki = 13 nM for μ-receptor ) with 3-(3-dimethylaminopropinyl)-9-methyl analogs (curare-like activity ).
  • Use in vitro functional assays (e.g., GTPγS binding) to distinguish agonist/antagonist profiles, and in vivo models (e.g., thermal pain tests) to correlate receptor affinity with antinociceptive efficacy .

Q. How can computational modeling guide the design of selective diazabicyclononane analogs?

  • Methodological Answer :

  • Pharmacophore modeling identifies essential features (e.g., propionyl group at N7, lipophilic bridge) for μ-receptor binding .
  • Molecular dynamics simulations predict conformational stability in receptor-bound states, focusing on the trimethylene loop’s flexibility .
  • Free energy perturbation (FEP) calculations quantify substituent effects (e.g., chlorine in 2i ) on binding energy, enabling rational optimization .

Q. What challenges exist in optimizing pharmacokinetic properties of diazabicyclononane-based therapeutics?

  • Methodological Answer : Key challenges include:

  • Solubility : Introducing polar groups (e.g., hydroxyl or carboxylate) without compromising blood-brain barrier penetration .
  • Metabolic stability : Deuterium labeling at metabolically labile positions (e.g., bridgehead methyl groups) reduces CYP450-mediated oxidation .
  • Bioavailability : Prodrug strategies (e.g., esterification of carboxyl groups) enhance oral absorption, as demonstrated in quinolone derivatives .

Data-Driven Insights

Derivative Modification Biological Activity Key Data Reference
9-cinnamyl-3-propionyl-DBNCinnamyl at N9μ-opioid agonist (Ki = 13 nM)Selectivity: μ/δ >10
(E)-9-[3’-Cl-phenyl]-S-DBNS-substitution + Cl-phenylμ-opioid antagonist (Ki = 85 nM)Selectivity: μ/κ >117.6
OHS nobutane derivativeButane-linked dimerCurare-like (neuromuscular blockade)ED50 = 0.2 mg/kg (cat model)

Critical Considerations for Experimental Design

  • Receptor Binding Assays : Use homogeneous cell lines (e.g., CHO-K1 expressing human opioid receptors) to minimize variability. Include positive controls (e.g., DAMGO for μ-receptor) .
  • In Vivo Models : Employ blinded, randomized protocols in acute pain models (e.g., tail-flick test) to assess antinociception .
  • Synthetic Reproducibility : Monitor reaction intermediates via TLC/HPLC to ensure regioselective functionalization, especially for sulfur analogs prone to oxidation .

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